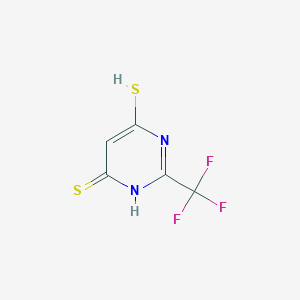
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is a heterocyclic compound that contains sulfur and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-dione with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfur and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme, thereby blocking its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-sulfanyl-2-(trifluoromethyl)benzonitrile
- 4-sulfanyl-2-(trifluoromethyl)benzamide
- 4-sulfanyl-2-(trifluoromethyl)benzothiazole
Uniqueness
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione is unique due to its pyrimidine ring structure combined with the presence of both sulfur and trifluoromethyl groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Propriétés
Numéro CAS |
672-48-0 |
|---|---|
Formule moléculaire |
C5H3F3N2S2 |
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
4-sulfanyl-2-(trifluoromethyl)-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H3F3N2S2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) |
Clé InChI |
IFUZIPNSKJEEMD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(NC1=S)C(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















